Methyl 6-hydroxy-5-iodonicotinate chemical properties
Methyl 6-hydroxy-5-iodonicotinate chemical properties
Technical Whitepaper: Methyl 6-hydroxy-5-iodonicotinate as a Pivotal Scaffold in Medicinal Chemistry
Executive Summary
Methyl 6-hydroxy-5-iodonicotinate (CAS 78686-95-8) represents a high-value "orthogonal" scaffold in drug discovery. Its structural utility lies in the presence of three distinct reactive handles: a nucleophilic nitrogen (N-1), an electrophilic carbonyl/hydroxyl system (C-6), and a halogen handle (C-5 Iodine) primed for transition-metal catalysis.
This guide moves beyond basic catalog data to analyze the chemical behavior of this molecule, specifically its tautomeric-dependent reactivity and its role as a precursor for kinase inhibitors and GPCR ligands.
Chemical Identity & Structural Dynamics
To manipulate this molecule effectively, one must understand its solution-phase behavior. While often cataloged as "6-hydroxy," the molecule exists predominantly as the 2-pyridone tautomer in the solid state and in polar solvents (DMSO, DMF, MeOH) used for synthesis.
Tautomeric Equilibrium
The equilibrium heavily favors the lactam (pyridone) form over the lactim (hydroxypyridine) form due to the resonance stabilization of the amide-like system. This dictates that:
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Alkylation under basic conditions occurs preferentially at N-1 (N-alkylation) rather than O-6, unless specific "hard" electrophiles or silver salts are used.
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Solubility is limited in non-polar solvents (hexanes) but high in polar aprotic solvents (DMF, DMSO).
Table 1: Physicochemical Profile
| Property | Value / Characteristic | Note |
| IUPAC Name | Methyl 5-iodo-6-oxo-1,6-dihydropyridine-3-carboxylate | Preferred nomenclature reflecting tautomer |
| CAS Number | 78686-95-8 | |
| Molecular Formula | ||
| Molecular Weight | 279.03 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | DMSO, DMF, hot MeOH | Poor in |
| Key Resonances ( | Broad NH singlet confirms pyridone form |
Functionalization Logic: A Divergent Synthesis Map
The true value of this scaffold is its ability to serve as a divergence point. The C-5 iodine allows for carbon-carbon bond formation before or after modification of the pyridone core.
Visualization: Reactivity Flowchart
The following diagram illustrates the three primary vectors of modification.
Caption: Divergent synthesis pathways. Blue: C-5 Cross-coupling. Red: C-6 Activation. Yellow: N-1 Decoration.
Synthetic Protocols & Expert Commentary
Protocol A: Synthesis of the Scaffold (Iodination)
Context: Direct iodination of methyl 6-hydroxynicotinate.
Reagents: Methyl 6-hydroxynicotinate (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), DMF.
Expert Insight: Use NIS over elemental iodine (
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Dissolution: Dissolve methyl 6-hydroxynicotinate (10 mmol) in DMF (20 mL).
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Addition: Add NIS (11 mmol) portion-wise at room temperature.
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Reaction: Heat to 60°C for 4 hours. Monitor by LCMS (Mass shift: M+H 154
280). -
Quench: Pour into ice-water (100 mL) containing 10% sodium thiosulfate (to reduce trace
). -
Isolation: The product precipitates as a solid. Filter, wash with water, and dry under vacuum.
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Self-Validation: The filtrate should be colorless (thiosulfate effect). The solid should be off-white. Yellowing indicates residual iodine.
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Protocol B: Suzuki-Miyaura Coupling at C-5
Context: Installing an aryl group. This is the most common step in building kinase inhibitors.
Reagents: Scaffold (1.0 eq), Aryl Boronic Acid (1.2 eq),
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Degassing: Sparge the solvent mixture with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
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Assembly: Combine scaffold, boronic acid, base, and catalyst in a sealed vial.
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Heating: Heat to 90°C for 2-6 hours.
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Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc).
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Expert Note: If the substrate contains basic amines, the product may streak on silica. Add 1% Triethylamine to the eluent.
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Protocol C: Activation with (Chlorination)
Context: Converting the pyridone to a chloropyridine for subsequent
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Setup: Suspend the scaffold in neat
(excess, acts as solvent). -
Catalysis: Add a catalytic drop of DMF (Vilsmeier-Haack type activation).
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Reflux: Heat to reflux (
) for 2 hours. The solid will dissolve as it converts to the chloro-pyridine. -
Quench (Hazard): Remove excess
via rotary evaporation. Pour the residue slowly onto crushed ice/NaHCO3. Do not add water to the residue.
Case Study: Kinase Inhibitor Design
Objective: Design a dual-action inhibitor targeting a Tyrosine Kinase (e.g., VEGFR) using the methyl 6-hydroxy-5-iodonicotinate scaffold.
Rationale:
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The Hinge Binder: The pyridone motif (donor-acceptor pair) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.
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The Gatekeeper: The C-5 position (iodine) is replaced via Suzuki coupling with a bulky hydrophobic group (e.g., 2-fluoro-4-bromo-phenyl) to access the hydrophobic back pocket.
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Solubility Handle: The C-3 ester is hydrolyzed and coupled with a solubilizing amine (e.g., N-methylpiperazine) to improve ADME properties.
Workflow:
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N-Alkylation: Methylate N-1 to lock the tautomer and prevent metabolic glucuronidation.
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Suzuki Coupling: React C-5 Iodine with 4-fluorophenylboronic acid.
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Amidation: Saponify the methyl ester (LiOH) and couple with piperazine.
Safety & Stability
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Hazard Identification:
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Iodinated compounds: Generally light-sensitive. Store in amber vials.
- reactions: Generate HCl gas. Must be performed in a fume hood with a caustic scrubber.
-
-
Storage: Stable at room temperature for months if kept dry. Hydrolysis of the ester may occur if exposed to moisture/acid over long periods.
References
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Synthesis of 6-Hydroxynicotinic Acid Derivatives
- Organic Syntheses, Coll. Vol. 4, p.532 (1963).
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Suzuki-Miyaura Coupling on Pyridones
- Journal of the American Chemical Society, 2007, 129, 9602-9603. (General conditions for difficult couplings).
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Tautomerism of 2-Hydroxypyridines
- Wikipedia Entry: 2-Pyridone. (Overview of lactam-lactim equilibrium).
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Compound Data & Spectral Properties
- PubChem CID 624596 (Analogous structures and physical d
-
Chlorination of Pyridones
- RSC Advances, 2013.
